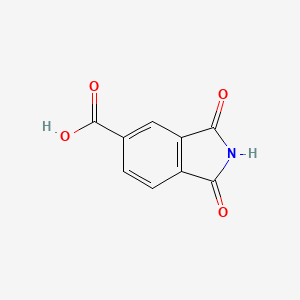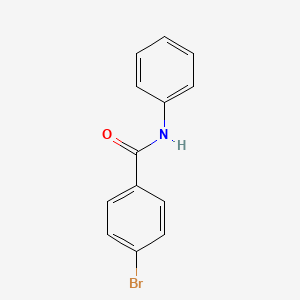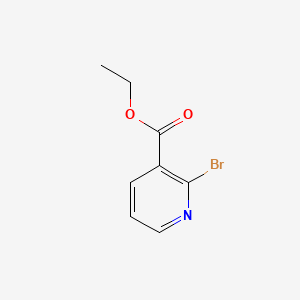
6-chloro-2-methylpyridazin-3(2H)-one
Overview
Description
6-Chloro-2-methylpyridazin-3(2H)-one, also known by its chemical name 6-chloro-3-methylpyridazine-2-one, is a versatile organic compound that has been used in many scientific applications. It is a colorless, crystalline solid with a molecular weight of 167.56 g/mol and a melting point of 121-123°C. 6-Chloro-2-methylpyridazin-3(2H)-one has been used in the synthesis of many compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
6-Chloro-2-methylpyridazin-3(2H)-one derivatives have been studied for their role in inhibiting corrosion. For instance, pyridazine compounds showed effectiveness in reducing steel corrosion in acidic environments. The inhibitory action varied depending on the specific pyridazine derivative and its concentration, with some derivatives reaching up to 100% efficiency in certain conditions. This indicates their potential use as corrosion inhibitors in industrial applications (Bouklah, Hammouti, Aouniti, Kertit, & Benchat, 2006).
Chemical Reactions and Synthesis
Research has explored the reactions of various chloropyridazin-3(2H)-ones with different agents. For example, reactions involving iodide ions resulted in nucleophilic substitution and hydrodeiodination processes. This research provides insights into the chemical behavior of these compounds, useful for developing new synthetic methodologies (Károlyházy et al., 2010).
Synthesis of Derivatives
Studies have focused on synthesizing various derivatives of 6-chloro-2-methylpyridazin-3(2H)-one. These efforts include developing new synthetic routes for related compounds like 6-methoxypyridazine-3-carboxylic acid, highlighting the versatility and potential utility of these compounds in various chemical syntheses (Ju Xiu-lian, 2011).
Electrochemical Applications
6-Chloro-2-methylpyridazin-3(2H)-one derivatives have been used in nickel-catalyzed electrochemical cross-coupling reactions. This demonstrates their utility in electrochemistry, potentially offering new pathways for creating functionalized aryl- and heteroarylpyridazines (Sengmany et al., 2007).
Molecular Structure Analysis
Research has also delved into the molecular structure of these compounds. For example, the structure of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine was determined, revealing insights into its molecular geometry and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Ather et al., 2010).
properties
IUPAC Name |
6-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBNTYIRTCQBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382671 | |
| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methylpyridazin-3(2H)-one | |
CAS RN |
10071-38-2 | |
| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)






![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)



![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1585630.png)

